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Compound of Interest

Compound Name: Octapeptin C1

Cat. No.: B1677105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Octapeptin C1, a cyclic

lipopeptide antibiotic with renewed interest due to its potent activity against multidrug-resistant

bacteria. This document details its alternative names and synonyms, summarizes its

antibacterial activity, outlines experimental protocols for its synthesis and evaluation, and

visualizes key biological and experimental workflows.

Nomenclature and Identification
Octapeptin C1 is a member of the octapeptin class of antibiotics, which are structurally related

to the polymyxins.

Synonyms and Alternative Names:

Antibiotic 333-25[1]

Bu-2470[1]

N2-[N2-(3-Hydroxy-6-methyl-1-oxooctyl)-D-DAB-]cyclo[L-DAB*-L-DAB-D-Phe-L-Leu-L-DAB-

L-DAB-L-Leu-]

IUPAC Name: N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-

methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-

yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide
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CAS Number: 59217-95-7

Quantitative Antibacterial Activity
Octapeptin C1 demonstrates a broad spectrum of activity against both Gram-positive and

Gram-negative bacteria. The following table summarizes the Minimum Inhibitory

Concentrations (MICs) of Octapeptin C1 hydrochloride against various bacterial strains.

Bacterial Strain MIC (mg/L)

Pseudomonas aeruginosa 6.25

Klebsiella pneumoniae 12.5

Escherichia coli NIHJ JC-2 25

Streptococcus pyogenes C203 50

Proteus mirabilis A9553 >100

Table 1: Minimum Inhibitory Concentrations (MICs) of Octapeptin C1 hydrochloride against

selected bacterial strains. Data sourced from[1].

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Octapeptin C1
While a specific detailed protocol for Octapeptin C1 is not readily available in the reviewed

literature, a robust synthesis can be achieved by adapting the well-documented solid-phase

synthesis of the closely related Octapeptin C4[2][3][4]. The following protocol is a proposed

methodology based on these established procedures.

Materials:

Rink Amide resin

Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-

D-Phe-OH, Fmoc-L-Leu-OH)

(R)-3-hydroxy-6-methyloctanoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1677105?utm_src=pdf-body
https://www.benchchem.com/product/b1677105?utm_src=pdf-body
https://www.benchchem.com/product/b1677105?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5802877/
https://www.benchchem.com/product/b1677105?utm_src=pdf-body
https://www.benchchem.com/product/b1677105?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5515593/
https://pubmed.ncbi.nlm.nih.gov/28454673/
https://www.researchgate.net/publication/316040962_Synthesis_of_octapeptin_C4_and_biological_profiling_against_NDM-1_and_polymyxin-resistant_bacteria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate)

Base: DIEA (N,N-Diisopropylethylamine), Piperidine

Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM

(Dichloromethane)

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

Procedure:

Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 8 hours.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the resin's linker.

Amino Acid Coupling:

Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling

reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

Add the activated amino acid solution to the deprotected resin and allow it to react.

Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure

completion.

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino

acid in the Octapeptin C1 sequence.

Acylation of the N-terminus: Couple the (R)-3-hydroxy-6-methyloctanoic acid to the N-

terminal amino acid of the peptide chain.

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and

simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95%

TFA, 2.5% TIS, 2.5% water).
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Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final product using mass spectrometry

and NMR spectroscopy.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
The following is a generalized workflow for determining the Minimum Inhibitory Concentration

(MIC) of Octapeptin C1 against bacterial strains, a standard method in antimicrobial

susceptibility testing[5][6][7].

Materials:

Octapeptin C1 stock solution

Bacterial culture in logarithmic growth phase

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Incubator

Procedure:

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL)

in CAMHB.

Serial Dilution: Perform a two-fold serial dilution of the Octapeptin C1 stock solution in

CAMHB across the wells of a 96-well plate.

Inoculation: Add the bacterial inoculum to each well containing the diluted Octapeptin C1.

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth

only).

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of Octapeptin C1 that completely

inhibits visible growth of the bacteria.

Visualizations
Biosynthesis of Octapeptins
The biosynthesis of octapeptins is a complex process mediated by large multi-enzyme

complexes called non-ribosomal peptide synthetases (NRPSs)[8][9][10]. The following diagram

illustrates the general workflow of octapeptin biosynthesis.

Caption: Biosynthesis of Octapeptins via NRPS machinery.

Experimental Workflow for Antimicrobial Susceptibility
Testing
The following diagram outlines the key steps in determining the antimicrobial susceptibility of a

compound like Octapeptin C1 using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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